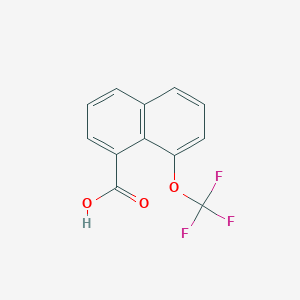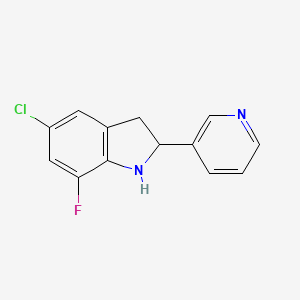![molecular formula C15H26N2O B11862246 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through several methods. One common method involves the intramolecular cyclization of gabapentin, a synthetic analogue of γ-aminobutyric acid. The cyclization process is influenced by factors such as temperature, moisture, and the presence of excipients . Another method involves the use of photochemical syntheses, where specific reaction conditions and reagents are employed to achieve the desired spirocyclic structure .
Analyse Chemischer Reaktionen
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. For example, the compound can be reduced using hydrogenation to form different analogs, or it can undergo oxidation to form new functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications. In the field of medicinal chemistry, it has been studied for its potential anti-ulcer activity. Derivatives of this compound have shown promising results in reducing ulcer formation in vivo . Additionally, it has been used in the development of new antihemorrhagic agents, where it targets matrix metalloproteinases to prevent excessive bleeding . The compound’s unique structure also makes it a valuable intermediate in the synthesis of other medicinally active agents .
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, in the context of anti-ulcer activity, the compound interacts with gastric mucosal cells to reduce acid secretion and promote healing . In the case of antihemorrhagic activity, it inhibits matrix metalloproteinases, which play a role in thrombus dissolution, thereby preventing excessive bleeding .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one and 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. These compounds share a similar spirocyclic structure but differ in their substituents and specific activities . The unique cyclohexylmethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H26N2O |
|---|---|
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C15H26N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h13,16H,1-12H2 |
InChI-Schlüssel |
CYWLDDZPYIDRKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2CC3(CCNCC3)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)

![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)


![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)

![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)

